The primary source of Salvianolic Acid A is the root of Salvia miltiorrhiza, which has been used in traditional Chinese medicine for centuries to treat various ailments, particularly those related to blood circulation and heart health. The extraction of Salvianolic Acid A from Salvia miltiorrhiza involves various methods, including solvent extraction and chromatographic techniques.
Salvianolic Acid A belongs to the class of compounds known as salvianolic acids, which also includes other derivatives such as Salvianolic Acid B and Salvianolic Acid C. These compounds are characterized by their phenolic structures and are known for their bioactivity.
Several synthetic methods have been developed for the production of Salvianolic Acid A. These methods can be broadly categorized into chemical synthesis and biocatalytic processes.
The biocatalytic method is particularly advantageous due to its environmentally friendly nature and high production efficiency. The process typically involves:
Salvianolic Acid A has a complex molecular structure characterized by multiple hydroxyl groups attached to a phenolic backbone. The chemical formula for Salvianolic Acid A is , and its structure includes:
The molecular weight of Salvianolic Acid A is approximately 364.31 g/mol. The compound exhibits several functional groups that contribute to its biological activity, including hydroxyl groups that enhance its antioxidant properties.
Salvianolic Acid A can undergo various chemical reactions typical for phenolic compounds. Key reactions include:
These reactions are often facilitated under mild conditions, making them suitable for further functionalization or derivatization of the compound for research or therapeutic applications.
The mechanism of action of Salvianolic Acid A primarily involves its antioxidant properties, which help mitigate oxidative stress in cells. The compound acts by scavenging free radicals and reducing lipid peroxidation, thereby protecting cellular components from damage.
Research has indicated that Salvianolic Acid A exhibits significant protective effects against liver fibrosis and cardiovascular diseases by modulating various signaling pathways involved in inflammation and oxidative stress response .
Salvianolic Acid A has garnered attention in scientific research for its potential applications in:
Salvianolic acid A (Sal A; C₂₆H₂₂O₁₀; molecular weight 494.45 g/mol) is a polyhydroxylated phenolic acid derivative featuring a complex esterification pattern. Its core structure integrates:
Table 1: Key Stereochemical Features of Salvianolic Acid A
Structural Element | Chemical Property | Biological Implication |
---|---|---|
C-7″ and C-8″ (danshensu) | (R)-configuration | Dictates spatial orientation for target binding |
Lactone ring (C-9=O to C-7″-OH) | Planar conformation | Enhances stability and radical scavenging capacity |
Catechol groups (rings A/B/D) | Ortho-dihydroxyphenyl moieties | Mediates antioxidant activity via electron donation |
Stereochemical precision governs Sal A’s bioactivity. The (R)-enantiomer of danshensu exhibits superior affinity to protein targets (e.g., transgelin) compared to its (S)-counterpart. The molecule’s extended π-conjugation system, spanning caffeic acid units, facilitates electron delocalization, underpinning its potent free radical scavenging capacity [5] [8] [10]. Nuclear magnetic resonance (NMR) analyses confirm restricted rotation at the lactone bridge, enforcing a quasi-planar geometry optimal for protein interactions [3].
Sal A biosynthesis occurs through the phenylpropanoid and tyrosine-derived pathways, converging at rosmarinic acid (RA). Key enzymatic stages include:1. Precursor formation:- L-Phenylalanine → Cinnamic acid (via phenylalanine ammonia-lyase, SmPAL1)- L-Tyrosine → 4-Hydroxyphenylpyruvate (via tyrosine aminotransferase, SmTAT)2. RA assembly: Esterification of caffeoyl-CoA and danshensu by rosmarinic acid synthase (SmRAS1) [2] [9].3. Oxidative coupling: RA undergoes regioselective polymerization catalyzed by laccases (SmLAC7, SmLAC20) to form Sal B, then Sal A via hydrolysis and relactonization [6].
Table 2: Key Enzymes and Regulatory Factors in Sal A Biosynthesis
Gene/Protein | Function | Effect on Sal A Biosynthesis |
---|---|---|
SmMYB98 (R2R3-MYB TF) | Transcriptional activator of SmPAL1, SmRAS1, SmGGPPS1 | Overexpression ↑ Sal A 3.2-fold; knockout ↓ 67% [2] [4] |
SmLAC7/LAC20 | Laccase-catalyzed RA oligomerization | Silencing ↓ Sal A by 48–52%; overexpression ↑ 2.8-fold [6] |
SmbHLH148 | Upregulates phenylpropanoid genes | ↑ Precursor flux to Sal A [9] |
The transcription factor SmMYB98 co-regulates Sal A and tanshinone biosynthesis. It activates promoters of SmPAL1 (phenolic pathway) and SmGGPPS1 (terpenoid pathway), enabling synchronized metabolite accumulation. This dual induction is rare in plant specialized metabolism [2] [4]. Phosphate starvation and jasmonate signaling further enhance pathway flux by upregulating SmRAS1 and SmTAT expression [9].
Structurally modified Sal A analogues enhance bioavailability or target specificity:
Table 3: Bioactive Derivatives of Salvianolic Acid A
Compound | Structural Modification | Functional Advantage |
---|---|---|
Salvianolic acid B (Sal B) | Trimeric structure (3 danshensu + 1 caffeic acid) | Higher water solubility; stronger antioxidant capacity but lower cell permeability [3] [7] |
Salvianolic acid C (Sal C) | Dimeric danshensu | Simplified pharmacokinetics; retained ROS scavenging [8] |
SAA-30 | C-9 carbonyl optimized for transgelin binding | 3.5-fold ↑ actin binding affinity; improves coronary blood flow in myocardial ischemia models [5] |
SAA-30, a semi-synthetic derivative, exemplifies structure-based optimization. Molecular docking revealed that elongating the C-9 carbonyl group strengthened hydrogen bonding with transgelin (a vascular smooth muscle actin-binding protein). In vivo, SAA-30 enhanced coronary artery contractility by stabilizing the transgelin-actin complex, outperforming native Sal A in restoring post-ischemic cardiac function [5].
Natural variants like salvianolic acid D (caffeic acid dimer) exhibit attenuated bioactivity due to the absence of the danshensu moiety, underscoring its role in target engagement [7] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4